molecular formula C13H8FNO5 B6398951 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261933-04-3

4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6398951
CAS RN: 1261933-04-3
M. Wt: 277.20 g/mol
InChI Key: UVACZDCCHDGUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid (4-FHPNBA) is an organic compound that is widely used in scientific research due to its unique properties. 4-FHPNBA is a colorless solid with a molecular weight of 219.12 g/mol, and a melting point of 176-177°C. It is soluble in water and ethanol, and insoluble in ether. 4-FHPNBA is commonly used in organic synthesis and is also used as a reagent in the production of pharmaceuticals.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has also been used as a fluorescent probe for the detection of nitric oxide and for the study of the binding of proteins to DNA. In addition, 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has been used to study the structure and function of proteins, and to investigate the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is thought to be due to its ability to interact with proteins and DNA. 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has been shown to bind to the active site of tyrosinase, which is an enzyme involved in melanin production. It has also been shown to interact with DNA, which may be due to its ability to form hydrogen bonds with the bases of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% are not well-understood. However, it has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has been shown to interact with DNA, which may be due to its ability to form hydrogen bonds with the bases of DNA.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is its ability to interact with proteins and DNA. This makes it a useful tool for studying the structure and function of proteins and the mechanism of action of various drugs. However, its use is limited by its relatively low solubility in water and ethanol.

Future Directions

There are several potential future directions for the use of 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% in scientific research. These include the use of 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% as a tool for studying the structure and function of proteins, for the detection of nitric oxide, and for the investigation of the mechanism of action of various drugs. In addition, 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% could be used as a fluorescent probe for the detection of other biomolecules, such as DNA and RNA. Finally, 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% could be used to study the biochemical and physiological effects of various drugs.

Synthesis Methods

4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% can be synthesized by the reaction of 3-fluoro-5-hydroxybenzoic acid and 2-nitrobenzoyl chloride. The reaction is typically conducted in anhydrous acetonitrile at a temperature of 0-5°C. The reaction yields 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% and 2-chloro-4-fluorophenol as byproducts.

properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(5-7)15(19)20/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVACZDCCHDGUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689400
Record name 3'-Fluoro-5'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-04-3
Record name 3'-Fluoro-5'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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